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molecular formula C11H15Cl B8600115 Benzene, 2-chloro-1-methyl-4-(1,1-dimethylethyl)

Benzene, 2-chloro-1-methyl-4-(1,1-dimethylethyl)

Cat. No. B8600115
M. Wt: 182.69 g/mol
InChI Key: GPHQXTFRTJKHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183271B2

Procedure details

A solution of 2 g (13.49 mmol) of 4-tert-butyltoluene is mixed with 5.65 g (13.49 mmol) of benzyltrimethylammonium tetrachloroiodate and stirred at 70° C. for 24 hours. After cooling, the precipitate is filtered off with suction and the filtrate is concentrated. The resulting residue is purified over silica gel (mobile phase: cyclohexane). 1.53 g (8.4 mmol) of the title compound are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].I([Cl:15])(=O)=O.I(Cl)(=O)=O.I(Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[C:9]([Cl:15])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Name
Quantity
5.65 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified over silica gel (mobile phase: cyclohexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 1.53 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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